molecular formula C12H15N3O2 B2503522 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1421444-86-1

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2503522
CAS No.: 1421444-86-1
M. Wt: 233.271
InChI Key: NXDLMPMVTULYOP-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a [2+2] cycloaddition reaction involving an aziridine and an appropriate alkene. This step is often catalyzed by a metal catalyst under controlled temperature and pressure conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azetidine intermediate.

    Acetylation and Carboxamide Formation: The final steps involve acetylation of the nitrogen atom and formation of the carboxamide group through standard organic synthesis techniques, such as acylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide: The parent compound with unique reactivity and stability properties.

    1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide: A derivative with a fluorophenoxy group, potentially altering its biological activity and reactivity.

    2-(oct-7-en-1-yl)-N-mesylaziridine: A related aziridine compound with different ring strain and reactivity characteristics.

Uniqueness

This compound stands out due to its specific combination of the azetidine ring and pyridine moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-4-3-5-13-11(8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLMPMVTULYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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